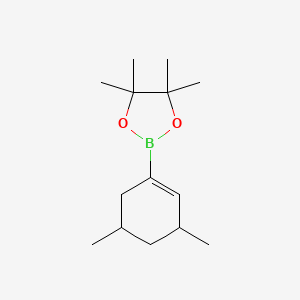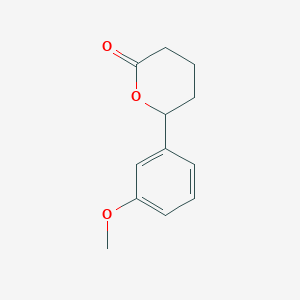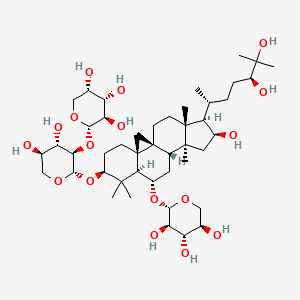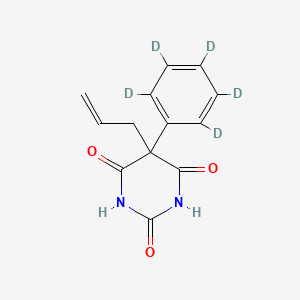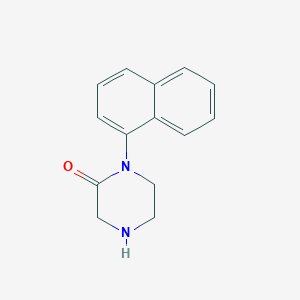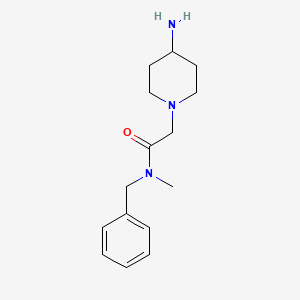
Methyl 3-(2-((R)-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers) is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a benzyl group, an oxazolidinone ring, and a methylhexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate typically involves multiple steps. One common method includes the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the final product is crucial and may involve techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the oxo groups can produce alcohols .
Scientific Research Applications
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with proteins, affecting their function. Additionally, the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: Another compound with a similar ester functional group.
Methylchloroisothiazolinone: Shares the methyl group and has similar reactivity.
Uniqueness
What sets Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .
Properties
Molecular Formula |
C20H27NO5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 3-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]-5-methylhexanoate |
InChI |
InChI=1S/C20H27NO5/c1-14(2)9-16(12-19(23)25-3)11-18(22)21-17(13-26-20(21)24)10-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13H2,1-3H3/t16?,17-/m1/s1 |
InChI Key |
CTEHQJQUTHSGLV-ZYMOGRSISA-N |
Isomeric SMILES |
CC(C)CC(CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)CC(=O)OC |
Canonical SMILES |
CC(C)CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


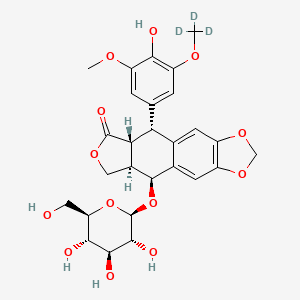
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)
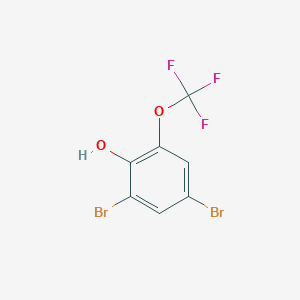
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
